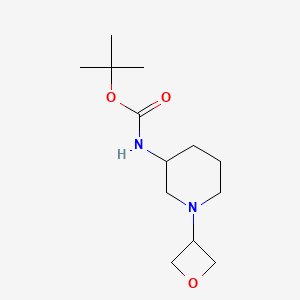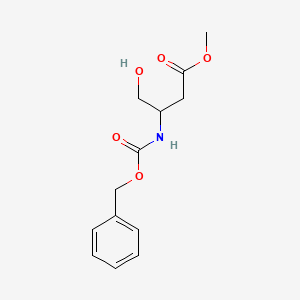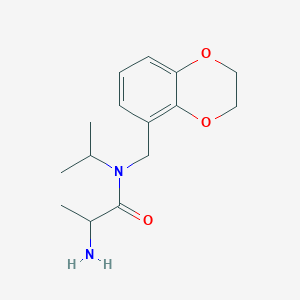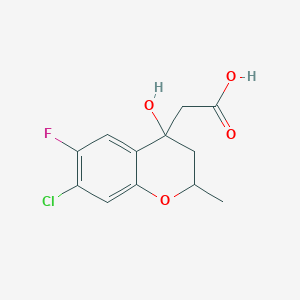
7-4-(Ethylphenylamino)-6-fluoro-1,3,5-triazin-2-ylamino-4-hydroxy-3-(4-methoxy-2-sulphonatophenyl)azonaphthalene-2-su lphonate (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-4-(Ethylphenylamino)-6-fluoro-1,3,5-triazin-2-ylamino-4-hydroxy-3-(4-methoxy-2-sulphonatophenyl)azonaphthalene-2-sulphonate (sodium salt) is a complex organic compound with a molecular formula of C28H22FN7Na2O8S2. It is known for its unique structural properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-4-(Ethylphenylamino)-6-fluoro-1,3,5-triazin-2-ylamino-4-hydroxy-3-(4-methoxy-2-sulphonatophenyl)azonaphthalene-2-sulphonate (sodium salt) involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the azo compound, followed by the introduction of the triazinyl and sulphonate groups. The reaction conditions often require controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters. The final product is purified using techniques such as crystallization, filtration, and drying to achieve the required purity levels.
化学反応の分析
Types of Reactions
7-4-(Ethylphenylamino)-6-fluoro-1,3,5-triazin-2-ylamino-4-hydroxy-3-(4-methoxy-2-sulphonatophenyl)azonaphthalene-2-sulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
7-4-(Ethylphenylamino)-6-fluoro-1,3,5-triazin-2-ylamino-4-hydroxy-3-(4-methoxy-2-sulphonatophenyl)azonaphthalene-2-sulphonate (sodium salt) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 7-4-(Ethylphenylamino)-6-fluoro-1,3,5-triazin-2-ylamino-4-hydroxy-3-(4-methoxy-2-sulphonatophenyl)azonaphthalene-2-sulphonate (sodium salt) involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, and other biomolecules, affecting their function and activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
類似化合物との比較
Similar Compounds
- Disodium 7-((4-(ethylphenylamino)-6-fluoro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-2-sulphonate
- Other azo compounds with similar structural features
Uniqueness
The uniqueness of 7-4-(Ethylphenylamino)-6-fluoro-1,3,5-triazin-2-ylamino-4-hydroxy-3-(4-methoxy-2-sulphonatophenyl)azonaphthalene-2-sulphonate (sodium salt) lies in its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable in applications where precise reactivity and stability are required.
特性
分子式 |
C28H22FN7Na2O8S2 |
|---|---|
分子量 |
713.6 g/mol |
IUPAC名 |
disodium;7-[[4-(2-ethylanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C28H24FN7O8S2.2Na/c1-3-15-6-4-5-7-20(15)31-28-33-26(29)32-27(34-28)30-17-8-10-19-16(12-17)13-23(46(41,42)43)24(25(19)37)36-35-21-11-9-18(44-2)14-22(21)45(38,39)40;;/h4-14,37H,3H2,1-2H3,(H,38,39,40)(H,41,42,43)(H2,30,31,32,33,34);;/q;2*+1/p-2 |
InChIキー |
FOLAKFMKUJRWKV-UHFFFAOYSA-L |
正規SMILES |
CCC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=C(C=C(C=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])F.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(13S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14786538.png)






![3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine](/img/structure/B14786582.png)




phosphanyl}phenoxy)aniline](/img/structure/B14786610.png)
